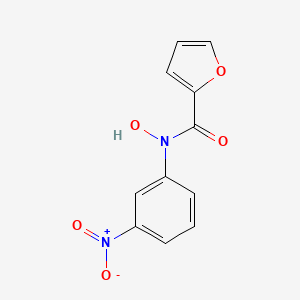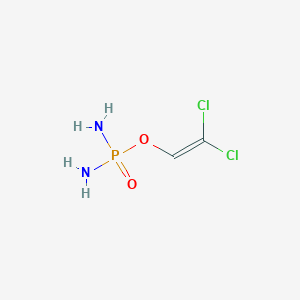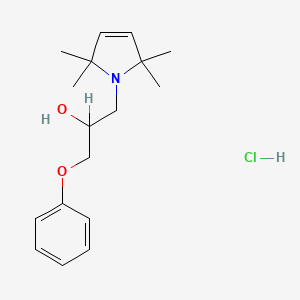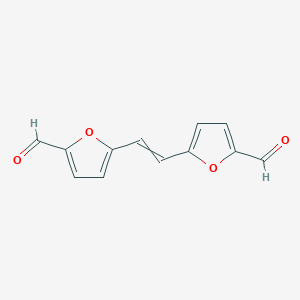
Plumbane, triphenyl-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, triphenyl-2-propenyl- is an organolead compound characterized by the presence of a lead atom bonded to three phenyl groups and one 2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, triphenyl-2-propenyl- typically involves the reaction of triphenyllead chloride with an appropriate 2-propenyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction may require the use of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Plumbane, triphenyl-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
Plumbane, triphenyl-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: The phenyl or 2-propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
科学的研究の応用
Plumbane, triphenyl-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Plumbane, triphenyl-2-propenyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The lead atom in the compound can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The phenyl and 2-propenyl groups can also participate in hydrophobic interactions and other non-covalent interactions with biological targets, modulating their function.
類似化合物との比較
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the 2-propenyl group.
Triphenyllead acetate: Contains an acetate group instead of the 2-propenyl group.
Triphenyllead hydroxide: Contains a hydroxide group instead of the 2-propenyl group.
Uniqueness
Plumbane, triphenyl-2-propenyl- is unique due to the presence of the 2-propenyl group, which imparts distinct chemical and physical properties compared to other triphenyllead compounds. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
38795-78-7 |
|---|---|
分子式 |
C21H20Pb |
分子量 |
479 g/mol |
IUPAC名 |
triphenyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H5.Pb/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; |
InChIキー |
BGFMFLQHXOOQCP-UHFFFAOYSA-N |
正規SMILES |
C=CC[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


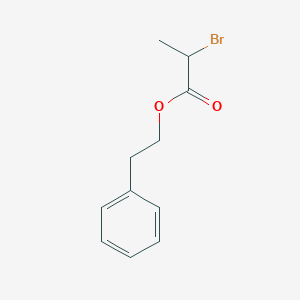
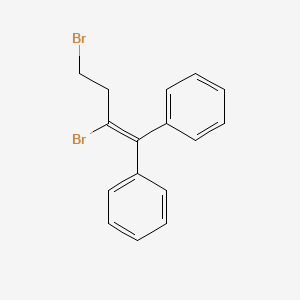
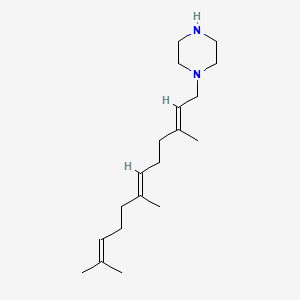

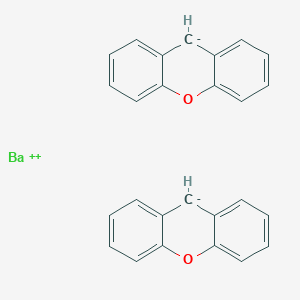


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)

